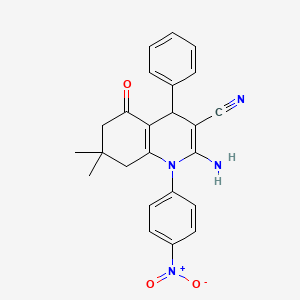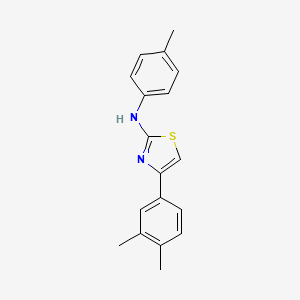![molecular formula C24H32N6O6 B11546807 1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]](/img/structure/B11546807.png)
1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA is a complex organic compound characterized by the presence of nitrophenyl groups and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA typically involves the reaction of 3-nitrophenyl isocyanate with a suitable amine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. The reaction is usually carried out at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes nitration, reduction, and subsequent coupling reactions to introduce the nitrophenyl groups and form the urea linkage. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer reactions, while the urea linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-{[(3-Nitrophenyl)carbamoyl]amino}propanoic acid: Similar in structure but with a shorter carbon chain.
2-Methoxyphenyl isocyanate: Used in similar synthetic applications but with different functional groups.
Uniqueness
3-(3-NITROPHENYL)-1-(10-{[(3-NITROPHENYL)CARBAMOYL]AMINO}DECYL)UREA is unique due to its long carbon chain and dual nitrophenyl groups, which provide distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C24H32N6O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-[10-[(3-nitrophenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C24H32N6O6/c31-23(27-19-11-9-13-21(17-19)29(33)34)25-15-7-5-3-1-2-4-6-8-16-26-24(32)28-20-12-10-14-22(18-20)30(35)36/h9-14,17-18H,1-8,15-16H2,(H2,25,27,31)(H2,26,28,32) |
InChI Key |
GTPPVQKUTPZRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11546729.png)
![[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11546733.png)

![N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl}imidoformamide](/img/structure/B11546741.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546747.png)
![N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11546751.png)
![2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11546764.png)

![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11546780.png)
![N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide](/img/structure/B11546782.png)
![2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B11546784.png)

![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11546799.png)
